1-Chloro-4-iodo-2-isobutoxybenzene
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Overview
Description
1-Chloro-4-iodo-2-isobutoxybenzene is an organic compound with the molecular formula C10H12ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isobutoxy groups
Preparation Methods
1-Chloro-4-iodo-2-isobutoxybenzene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction . This reaction typically uses palladium as a catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and can be performed at room temperature. Another method involves the electrophilic aromatic substitution of a benzene derivative, where the chlorine and iodine atoms are introduced sequentially . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-iodo-2-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-Chloro-4-iodo-2-isobutoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodo-2-isobutoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the chlorine and iodine atoms are replaced by other functional groups . The isobutoxy group can also participate in nucleophilic substitution reactions, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Chloro-4-iodo-2-isobutoxybenzene can be compared with other similar compounds, such as:
1-Chloro-4-iodobenzene: This compound lacks the isobutoxy group and has different reactivity and applications.
1-Chloro-2-iodo-4-isobutoxybenzene: This is a positional isomer with different chemical properties and reactivity.
1-Bromo-4-iodobenzene: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Properties
IUPAC Name |
1-chloro-4-iodo-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVAECJNLKZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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